Bromocyclopentane

Catalog No.
S748816
CAS No.
137-43-9
M.F
C5H9Br
M. Wt
149.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromocyclopentane

CAS Number

137-43-9

Product Name

Bromocyclopentane

IUPAC Name

bromocyclopentane

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

InChI

InChI=1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2

InChI Key

BRTFVKHPEHKBQF-UHFFFAOYSA-N

SMILES

C1CCC(C1)Br

Synonyms

Cyclopentyl Bromide; NSC 1110

Canonical SMILES

C1CCC(C1)Br

Isotopic Labeling with Bromocyclopentane-d9

A specific form of bromocyclopentane, bromocyclopentane-d9, plays a crucial role in nuclear magnetic resonance (NMR) spectroscopy. This variant is enriched with deuterium (D), a heavier isotope of hydrogen. The presence of deuterium atoms generates distinct signals in NMR spectra, making bromocyclopentane-d9 a valuable reference standard for calibrating and referencing measurements related to deuterium []. This precise calibration ensures accurate identification and characterization of compounds using NMR, a vital technique in analytical chemistry.

Furthermore, bromocyclopentane-d9 serves as a reagent in various chemical reactions, specifically for introducing deuterium atoms into target molecules. These deuterated compounds play a crucial role in research and pharmaceutical studies. Scientists utilize them to:

  • Investigate reaction mechanisms: By observing the behavior of the deuterium label during a reaction, researchers can gain insights into the specific steps involved and understand how the reaction occurs at a molecular level.
  • Probe reaction pathways: Deuterium labeling allows researchers to track the movement of specific atoms or groups within a molecule throughout a reaction, providing valuable information about the reaction pathway.
  • Explore the behavior of molecules: Studying how deuterium-labeled molecules interact with other molecules or environments can offer valuable insights into their properties and functionalities.

Bromocyclopentane as a Precursor in Organic Synthesis

Beyond isotopic labeling, bromocyclopentane serves as a vital precursor for various organic compounds used in scientific research and beyond. Its key applications include:

  • Synthesis of cyclopentene and cyclopentanol: These are important organic molecules used in various applications, including the production of polymers, pharmaceuticals, and fragrances []. Bromocyclopentane acts as a starting material for their synthesis through specific chemical reactions.
  • Intermediate for surfactants and pharmaceuticals: Bromocyclopentane can be further modified to create various surfactants, which are molecules used in detergents, emulsifiers, and other applications. Additionally, it can serve as an intermediate in the synthesis of certain pharmaceuticals [].

Bromocyclopentane is an organic compound with the molecular formula C5_5H9_9Br. It consists of a five-membered cyclopentane ring with a bromine atom attached, making it a member of the alkyl halide family. This compound is characterized by its unique structure that influences its reactivity and interactions in various chemical processes. Bromocyclopentane is primarily used as an intermediate in organic synthesis, particularly in the preparation of cyclopentene and cyclopentanol, which are valuable in various industrial applications .

Bromocyclopentane itself does not possess a specific mechanism of action in biological systems. However, the compounds synthesized from bromocyclopentane, such as ketamine (an anesthetic) or filaminast (a potential therapeutic agent), have their own mechanisms of action depending on their specific structures and targets [, ].

  • Nucleophilic Substitution Reactions: Bromocyclopentane undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles. This process is facilitated in liquid phases rich in bromocyclopentane, leading to the formation of cyclopentene and cyclopentanol through elimination and substitution reactions, respectively .
  • Grignard Reagent Formation: When reacted with magnesium turnings in dry tetrahydrofuran, bromocyclopentane forms a cyclopentyl Grignard reagent. This reagent is crucial for further synthetic applications in organic chemistry .

Bromocyclopentane can be synthesized through various methods:

  • Electrophilic Bromination: Cyclopentene can be treated with bromine under controlled conditions to yield bromocyclopentane.
  • Radical Reactions: Bromocyclopentane can also be obtained via radical halogenation processes involving cyclopentane and bromine under UV light.

These methods highlight the versatility of bromocyclopentane as a synthetic intermediate.

Bromocyclopentane has several applications across different fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Solvent Use: Due to its properties, bromocyclopentane is employed as a solvent in

Interaction studies involving bromocyclopentane focus primarily on its reactivity with nucleophiles and other reagents. The compound's behavior in mixed hydrate systems has been investigated, revealing insights into its thermodynamic stability under high pressure and temperature conditions . Such studies are essential for understanding its potential applications and safety measures during handling.

Bromocyclopentane shares similarities with several other compounds within the alkyl halide category. Here are some notable comparisons:

CompoundMolecular FormulaUnique Features
CyclobutaneC4_4H8_8Four-membered ring structure; less reactive than bromocyclopentane.
BromocyclohexaneC6_6H11_11BrSix-membered ring; exhibits different reactivity patterns due to ring strain.
1-BromobutaneC4_4H9_9BrStraight-chain alkyl halide; simpler structure compared to bromocyclopentane.

Bromocyclopentane's unique five-membered ring structure contributes to its distinctive reactivity and applications compared to these similar compounds. Its ability to act as an intermediate in various synthetic pathways underscores its significance in organic chemistry.

XLogP3

2.3

Boiling Point

137.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 5 notifications to the ECHA C&L Inventory.;
H226 (98.75%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

137-43-9

Wikipedia

Bromocyclopentane

General Manufacturing Information

Cyclopentane, bromo-: ACTIVE

Dates

Modify: 2023-08-15

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